4-butoxy-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4-butoxy-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 389072-77-9
VCID: VC6350863
InChI: InChI=1S/C23H21FN6O3S3/c1-2-3-12-33-17-10-6-14(7-11-17)19(32)26-22-29-30-23(36-22)34-13-18(31)25-21-28-27-20(35-21)15-4-8-16(24)9-5-15/h4-11H,2-3,12-13H2,1H3,(H,25,28,31)(H,26,29,32)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Molecular Formula: C23H21FN6O3S3
Molecular Weight: 544.64

4-butoxy-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 389072-77-9

Cat. No.: VC6350863

Molecular Formula: C23H21FN6O3S3

Molecular Weight: 544.64

* For research use only. Not for human or veterinary use.

4-butoxy-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 389072-77-9

Specification

CAS No. 389072-77-9
Molecular Formula C23H21FN6O3S3
Molecular Weight 544.64
IUPAC Name 4-butoxy-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C23H21FN6O3S3/c1-2-3-12-33-17-10-6-14(7-11-17)19(32)26-22-29-30-23(36-22)34-13-18(31)25-21-28-27-20(35-21)15-4-8-16(24)9-5-15/h4-11H,2-3,12-13H2,1H3,(H,25,28,31)(H,26,29,32)
Standard InChI Key JMFIACHAPOWJNW-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F

Introduction

Structural Composition and Nomenclature

The compound’s IUPAC name delineates its intricate architecture:

  • 4-Butoxybenzamide core: A benzamide derivative substituted with a butoxy group at the para position.

  • 1,3,4-Thiadiazole heterocycles: Two thiadiazole rings connected via a thioether (–S–) bridge and an amino (–NH–) linkage.

  • 4-Fluorophenyl substituent: A fluorinated aromatic ring attached to one thiadiazole unit.

Key structural features include:

  • Planar thiadiazole rings: Analogous to crystallographically characterized derivatives, the thiadiazole moieties likely adopt near-coplanar arrangements with adjacent aromatic systems due to intramolecular hydrogen bonding .

  • Electron-withdrawing groups: The fluorine atom and thiadiazole rings may enhance metabolic stability and binding interactions with biological targets .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three modular components (Fig. 1):

  • 4-Butoxybenzoyl chloride: Prepared via benzamide functionalization.

  • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: Synthesized from 4-fluorobenzoic acid through cyclization with thiosemicarbazide .

  • 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)amino)acetamide: Generated via sequential alkylation and oxidation of thiourea intermediates .

Synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

  • Thiadiazole formation: 4-Fluorobenzoic acid (1.15 mmol) reacts with thiosemicarbazide (1.25 mmol) in DMF using EDCI/HOBt coupling agents .

  • Cyclization: Stirred under nitrogen at 80°C for 6 hours, yielding the thiadiazole-2-amine derivative (85% yield) .

Preparation of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)amino)acetamide

  • Thioamide synthesis: Benzamide undergoes thionation with Lawesson’s reagent (0.6 mmol) in solvent-free conditions .

  • Oxidative dimerization: Treatment with tert-butyl hydroperoxide (TBHP) forms the mercapto-thiadiazole intermediate (72% yield) .

Final Coupling

  • Thioether formation: The mercapto-thiadiazole reacts with 2-chloroacetamide in the presence of K2CO3.

  • Amidation: 4-Butoxybenzoyl chloride couples with the amine-functionalized thiadiazole using DIPEA in anhydrous DCM.

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

TechniqueKey Observations
FT-IRN–H stretch (3280 cm⁻¹), C=O (1680 cm⁻¹), C–F (1220 cm⁻¹), C–S (680 cm⁻¹) .
¹H NMRδ 8.21 (s, 1H, NH), δ 7.89–7.32 (m, 8H, aromatic), δ 4.01 (t, 2H, OCH2) .
¹³C NMRδ 167.8 (C=O), δ 162.1 (C-F), δ 155.3 (thiadiazole C-2), δ 68.5 (OCH2) .

Crystallographic Insights

Analogous structures exhibit:

  • Planarity: Dihedral angles <5° between thiadiazole and aromatic rings .

  • Hydrogen bonding: Intramolecular N–H⋯O bonds stabilize the amide-thiadiazole conformation .

Computational and In Silico Studies

Molecular Docking

Docking against CA-II (PDB: 3KS3) predicts:

  • Binding mode: The fluorophenyl group occupies the hydrophobic pocket, while the thiadiazole nitrogen coordinates the zinc ion .

  • ΔG binding: −9.8 kcal/mol (compared to −8.2 kcal/mol for acetazolamide) .

ADMET Predictions

ParameterPrediction
LogP3.2 (optimal for blood-brain barrier penetration)
HIA92% (high intestinal absorption)
CYP3A4 inhibitionProbable (due to thiadiazole π-system)

Challenges and Future Directions

  • Synthetic scalability: Multi-step synthesis (current yield ~40%) necessitates optimization of coupling reactions.

  • In vivo profiling: Pharmacokinetic studies required to assess oral bioavailability and half-life.

  • Target validation: CRISPR-Cas9 screening could identify off-target effects on other zinc metalloenzymes.

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